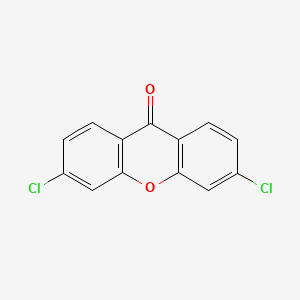
3,6-Dichloro-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-9H-xanthen-9-one is an organic compound with the molecular formula C13H6Cl2O2. It is a white crystalline solid that is stable under normal conditions but may decompose or undergo oxidation when exposed to light . This compound is primarily used as a reagent and intermediate in organic synthesis .
Preparation Methods
3,6-Dichloro-9H-xanthen-9-one can be synthesized through various methods. One common approach involves the reaction of chlorinated aromatic compounds . For instance, 3,6-dihydroxy-9H-xanthen-9-one can be dissolved in thionyl chloride and refluxed for 48 hours to yield this compound . The reaction conditions can be adjusted based on specific requirements and conditions .
Chemical Reactions Analysis
Scientific Research Applications
3,6-Dichloro-9H-xanthen-9-one has a variety of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology and Medicine: Xanthone derivatives, including this compound, have shown promising biological activities such as anti-cancer, anti-Alzheimer, and anti-inflammatory effects
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-9H-xanthen-9-one is not fully understood. xanthone derivatives are known to interact with various molecular targets and pathways. For example, they can modulate the Nrf2 pathway, which is involved in the cellular response to oxidative stress and inflammation . Further research is needed to elucidate the specific molecular targets and pathways for this compound.
Comparison with Similar Compounds
3,6-Dichloro-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: This compound has shown potent inhibitory activities against certain cancer cell lines.
α- and γ-mangostin: These natural xanthones have demonstrated anti-inflammatory and antioxidant effects.
This compound is unique due to its specific chlorine substitutions, which can influence its chemical reactivity and biological activities.
Properties
CAS No. |
1556-63-4 |
|---|---|
Molecular Formula |
C13H6Cl2O2 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
3,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
InChI Key |
QRHXWBURLNLUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
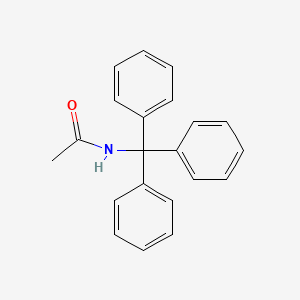
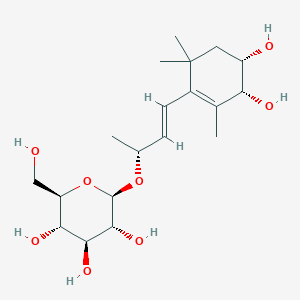
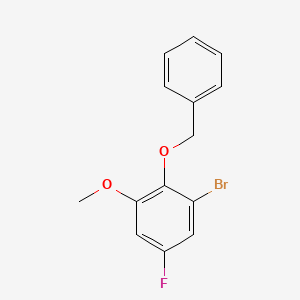
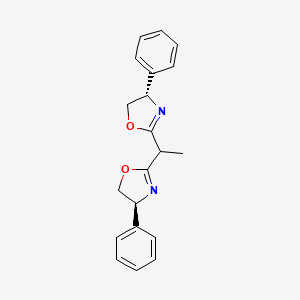
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
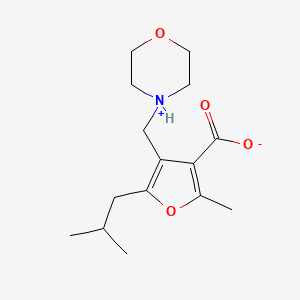


![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
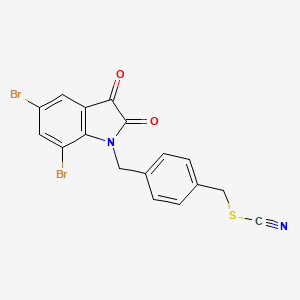
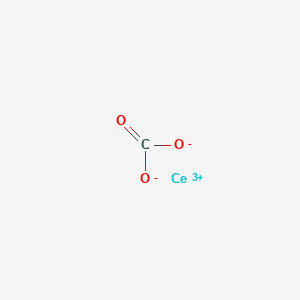

![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
